molecular formula C9H18N2O2 B8084605 (5-Aminopentyl)carbamic acid allyl ester

(5-Aminopentyl)carbamic acid allyl ester

Cat. No.: B8084605
M. Wt: 186.25 g/mol
InChI Key: HSMIIEJPSZWRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Aminopentyl)carbamic acid allyl ester is a carbamate derivative featuring a pentyl backbone with an amino group at the fifth carbon and an allyloxycarbonyl (Aloc) protecting group. This compound is structurally characterized by the formula C₉H₁₈N₂O₂, with the allyl ester moiety (-O-CO-NH-) attached to the 5-aminopentyl chain. It is frequently utilized in organic synthesis, particularly in peptide chemistry, for temporary amine protection due to the allyl group’s orthogonality in deprotection strategies . Synonyms include N-(5-Aminopentyl)carbamic acid allyl ester and Allyl (5-aminopentyl)carbamate.

Properties

IUPAC Name

prop-2-enyl N-(5-aminopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-8-13-9(12)11-7-5-3-4-6-10/h2H,1,3-8,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMIIEJPSZWRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The biological activity, stability, and synthetic utility of carbamates are highly dependent on substituents. Key analogues include:

Compound Name Substituent (R) Key Properties & Applications References
(5-Aminopentyl)carbamic acid allyl ester Allyl Moderate toxicity; used in peptide synthesis. Shows physostigmine-like activity in vitro.
Benzyl (5-aminopentyl)carbamate Benzyl Higher stability; used in solid-phase synthesis. Lower volatility compared to allyl esters.
Dimethylcarbamic acid allyl ester Dimethyl High acetylcholinesterase inhibition; used in neuropharmacology. Higher toxicity (LD₅₀: 150 mg/kg, mice, IV).
Diethylcarbamic acid allyl ester Diethyl Low biological activity; inactive in physostigmine-like assays.
Cyclohexyl carbamic acid allyl ester Cyclohexyl Lipophilic; explored in fatty acid amide hydrolase (FAAH) inhibition.

Pharmacological and Toxicological Profiles

  • Activity: Allyl carbamates with tertiary/quaternary ammonium groups (e.g., dimethylcarbamic esters) exhibit enhanced acetylcholinesterase inhibition compared to primary amines like this compound .
  • Toxicity: Allyl carbamates generally show moderate toxicity. For example, allylcarbamic ester of m-oxyphenyldimethylamine hydrochloride has an oral LDLo of 500 mg/kg in mice, while dimethylcarbamic esters are more toxic (IV LD₅₀: 150 mg/kg) . Benzyl derivatives (e.g., N-Carbobenzoxy-1,5-diaminopentane hydrochloride) are less toxic but require acidic conditions for deprotection, limiting in vivo use .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the alkoxide catalyst deprotonates the alcohol (allyl acetate), generating a reactive alkoxide intermediate. This intermediate attacks the carbonyl carbon of the methyl/ethyl carbamate, displacing the methoxide or ethoxide group. Key conditions include:

  • Catalyst concentration : 0.1–10 wt% relative to reactants.

  • Temperature : Reflux conditions (typically 80–120°C) to drive equilibrium by removing volatile byproducts (e.g., methyl acetate) via distillation.

  • Solvent : Neat conditions or inert solvents like toluene.

Purification and Yield

Post-reaction, excess allyl acetate is distilled off, and the product is isolated via fractional distillation. This method achieves yields exceeding 85% with high purity (free of metal residues or discoloration) due to the catalyst’s recyclability.

Direct Carbamate Formation via Allyl Chloroformate

A more direct route involves reacting 5-aminopentylamine with allyl chloroformate, a method widely used for carbamate synthesis. This approach avoids pre-formed esters and is ideal for laboratory-scale production.

Reaction Protocol

  • Base selection : Triethylamine (Et₃N) or sodium bicarbonate neutralizes HCl generated during the reaction.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to mitigate exothermicity.

  • Stoichiometry : 1:1 molar ratio of amine to allyl chloroformate ensures complete conversion.

Workup and Challenges

The crude product is washed with aqueous solutions (1M HCl, NaHCO₃, brine) to remove unreacted reagents. Column chromatography (hexane/ethyl acetate) or recrystallization yields >90% purity. Challenges include handling moisture-sensitive allyl chloroformate and ensuring anhydrous conditions.

Solid-Phase Combinatorial Synthesis

For high-throughput applications, solid-phase synthesis on resin supports enables modular construction of the carbamate. This method, adapted from, involves immobilizing 5-aminopentylamine on a Wang or Merrifield resin.

Stepwise Procedure

  • Resin loading : The amine is attached via a acid-labile linker (e.g., hydroxymethylphenoxyacetic acid).

  • Protection : The free amine is protected with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.

  • Allyl carbamate introduction : Allyl chloroformate is coupled under mild conditions (DCM, 0°C, 2 hours).

  • Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin, yielding This compound with >80% efficiency.

Advantages and Limitations

  • Advantages : Enables parallel synthesis of derivatives; minimizes purification steps.

  • Limitations : Requires specialized equipment; scale-up challenges.

Comparative Analysis of Methods

MethodCatalyst/ReagentTemperatureYield (%)Purity (%)Scalability
TransesterificationNaOCH₃80–120°C85–92≥98Industrial
Allyl ChloroformateAllyl ClCO₂0–25°C75–8890–95Laboratory
Solid-PhaseWang resin, TFART80–85≥95Microscale

Critical Considerations in Synthesis

Byproduct Management

  • Transesterification : Methanol/ethanol byproducts are removed via distillation, ensuring reaction progression.

  • Chloroformate route : HCl neutralization is critical to prevent amine hydrochloride formation.

Stereochemical Integrity

While the target compound lacks stereocenters, methods like asymmetric catalysis (e.g., chiral Lewis acids) could be explored for analogous chiral carbamates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Aminopentyl)carbamic acid allyl ester
Reactant of Route 2
Reactant of Route 2
(5-Aminopentyl)carbamic acid allyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.